(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride
Overview
Description
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride: is a chiral compound with the molecular formula C16H20N2O2·2HCl and a molecular weight of 345.26 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of a base to form an intermediate nitroalkene, which is then reduced to form the diamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help in achieving the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions can occur at the amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation products: Various oxo derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its chiral nature and potential biological activity. It can be used as a chiral ligand in asymmetric synthesis, as a building block in the synthesis of more complex molecules, and as a potential therapeutic agent in medicinal chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In asymmetric synthesis, it may act as a chiral catalyst, influencing the stereochemistry of the reaction. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine; dihydrochloride: is unique due to its chiral structure and specific functional groups. Similar compounds include:
(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine
(1S,2S)-1,2-Bis(3-methoxyphenyl)ethane-1,2-diamine
These compounds differ in the position of the methoxy groups on the phenyl rings, which can influence their chemical and biological properties.
Properties
IUPAC Name |
(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12;;/h3-10,15-16H,17-18H2,1-2H3;2*1H/t15-,16-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCFEHGXXCSIDO-SXBSVMRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746263 | |
Record name | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820965-96-6 | |
Record name | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 820965-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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